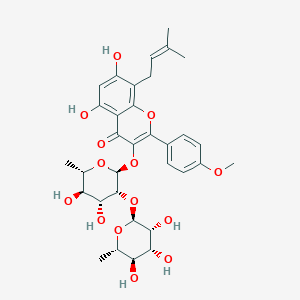
1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a pyrazol ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is the cyclization of a suitable diene and dienophile under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups, facilitated by reagents like halogens or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH).
Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated compounds or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a reagent in cell biology research, aiding in the detection and study of cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: A simpler compound lacking the pyrazol and phenyl groups.
3,4-Diphenylpyrazole: A compound with a similar pyrazol ring but without the tetrahydropyran moiety.
1-(Tetrahydro-2H-pyran-4-yl)pyrazole-5-carboxylic acid: A related compound with a different substitution pattern on the pyrazol ring.
Properties
CAS No. |
1338247-59-8 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.3951 |
Synonyms |
1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)
